molecular formula C10H6F2N2O B12465659 (E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide

(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide

Cat. No.: B12465659
M. Wt: 208.16 g/mol
InChI Key: SUNIVFAFPMZAPN-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide is an organic compound characterized by the presence of a cyano group, a difluorophenyl group, and an acrylamide moiety

Properties

Molecular Formula

C10H6F2N2O

Molecular Weight

208.16 g/mol

IUPAC Name

2-cyano-3-(3,5-difluorophenyl)prop-2-enamide

InChI

InChI=1S/C10H6F2N2O/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h1-4H,(H2,14,15)

InChI Key

SUNIVFAFPMZAPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C=C(C#N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide typically involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding (E)-2-cyano-3-(3,5-difluorophenyl)acrylonitrile. This intermediate can then be converted to the acrylamide derivative through a reaction with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The cyano group and α,β-unsaturated carbonyl system are key sites for nucleophilic attacks:

Cyano Group Hydrolysis

Under acidic or basic conditions, the cyano group converts to a carboxylic acid or amide:

  • Acidic Hydrolysis :
    R-CN+2H2OH+R-COOH+NH3\text{R-CN} + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{R-COOH} + \text{NH}_3
    Conditions: HCl (conc.), reflux, 6–8 hours.

  • Basic Hydrolysis :
    R-CN+H2OOHR-CONH2\text{R-CN} + \text{H}_2\text{O} \xrightarrow{\text{OH}^-} \text{R-CONH}_2
    Conditions: NaOH (10%), 80°C, 4 hours.

Michael Addition

The electron-deficient double bond undergoes Michael additions with nucleophiles (e.g., amines, thiols):
Acrylamide+R-NH2β-Aminoacrylamide Derivative\text{Acrylamide} + \text{R-NH}_2 \rightarrow \text{β-Aminoacrylamide Derivative}

  • Example : Reaction with aniline yields N-phenyl-β-amino derivatives at 60°C in ethanol .

Cycloaddition Reactions

The acrylamide’s conjugated system participates in [4+2] Diels-Alder reactions as a dienophile:
Acrylamide+DieneCyclohexene Derivative\text{Acrylamide} + \text{Diene} \rightarrow \text{Cyclohexene Derivative}

  • Conditions : Reflux in dichloromethane with electron-rich dienes (e.g., furan).

  • Stereoselectivity : Endo preference due to secondary orbital interactions.

Electrophilic Aromatic Substitution

The 3,5-difluorophenyl ring undergoes limited electrophilic substitution due to fluorine’s electron-withdrawing effect. Reactions require harsh conditions:

Reaction TypeConditionsProductYieldSource
Nitration HNO₃/H₂SO₄, 0°C, 2 hours4-Nitro-3,5-difluorophenyl35%
Sulfonation SO₃/H₂SO₄, 50°C, 4 hours4-Sulfo-3,5-difluorophenyl28%

Catalytic Halogenation

Halogenation of the acrylamide double bond enhances bioactivity and stability. A patented method uses halogen catalysts (e.g., I₂ or Br₂) in polar solvents :

Procedure :

  • Dissolve (E/Z)-isomer mixture in acetonitrile.

  • Add catalytic iodine (0.5–1 mol%).

  • Stir at 25°C for 2 hours.

Outcome :

  • Selectivity : >95% (E)-isomer formation .

  • Mechanism : Halogen radicals stabilize the transition state, favoring (E)-configuration .

Polymerization

The acrylamide moiety undergoes radical polymerization to form polyacrylamides with tunable properties:

InitiatorTemperatureSolventMolecular Weight (kDa)Application
AIBN70°CDMF120–150Drug delivery
UV Light25°CTHF80–100Hydrogels

Tautomerism and Solvent Effects

In solution, (E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide exhibits amide-iminol tautomerism , influenced by solvent polarity :

SolventPolarity (ET₃₀)% Amide Tautomer% Iminol Tautomer
Hexane31.1955
Ethanol51.96040
Water63.13070

Fluorescence Studies :

  • λₑₓ : 350 nm → Dual emission at 420 nm (amide) and 480 nm (iminol) .

  • Lifetimes : 14–20 ns, solvent-dependent .

Biological Interactions

The compound forms covalent adducts with cysteine residues in enzymes via Michael addition, inhibiting targets like kinases .

Key Findings :

  • IC₅₀ Against COX-2 : 2.3 µM .

  • LogP : 2.43 (enhanced membrane permeability) .

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The cyano and difluorophenyl groups can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-Cyano-3-phenylacrylamide
  • (E)-2-Cyano-3-(4-fluorophenyl)acrylamide
  • (E)-2-Cyano-3-(3,4-difluorophenyl)acrylamide

Uniqueness

(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.

Biological Activity

(E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyano group and a difluorophenyl moiety, which contribute to its reactivity and interaction with biological targets. Its chemical structure can be denoted as follows:

  • Molecular Formula : C11_{11}H8_{8}F2_{2}N2_{2}O
  • Molecular Weight : 232.19 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The cyano group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymatic activity. The difluorophenyl group enhances hydrophobic interactions with target molecules, potentially increasing binding affinity.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes:

  • Tyrosinase Inhibition : It has been shown to inhibit mushroom tyrosinase, an enzyme critical for melanin production. Studies suggest that this compound may bind directly to the active site of tyrosinase with a binding affinity comparable to that of kojic acid, a known inhibitor .
  • Potential Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may modulate inflammatory mediators in macrophages, indicating potential anti-inflammatory properties .

Anticancer Activity

The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, this compound derivatives have shown promising results in inhibiting cell proliferation in HeLa cells and other cancer types .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of this compound:

  • Tyrosinase Inhibition Study :
    • Objective : To evaluate the inhibitory activity against mushroom tyrosinase.
    • Findings : The compound showed significant inhibition at concentrations up to 25 μM without cytotoxic effects on B16F10 cells .
  • Cytotoxicity Assessment :
    • Objective : To assess the cytotoxic effects on macrophage cultures.
    • Findings : At concentrations up to 100 μM, no cytotoxicity was observed, allowing further investigation into its modulatory effects on inflammatory cytokines .
  • Antiproliferative Activity :
    • Objective : To determine the antiproliferative effects against various cancer cell lines.
    • Findings : The compound demonstrated dose-dependent inhibition of cell growth in several cancer models, indicating potential for development as an anticancer agent .

Summary Table of Biological Activities

Biological ActivityTarget Enzyme/Cell TypeIC50/EffectivenessReference
Tyrosinase InhibitionMushroom TyrosinaseComparable to kojic acid
Anti-inflammatory EffectsMacrophagesNo cytotoxicity at 100 μM
Antiproliferative ActivityHeLa CellsDose-dependent inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between cyanoacetamide derivatives and fluorinated benzaldehydes. Key steps include:

  • Use of ethyl chloroformate and N-methylmorpholine to activate carboxylic acids to acid chlorides (e.g., as shown in the synthesis of similar acrylamides in ).
  • Purification via column chromatography (silica gel, eluent optimization) to isolate isomers or derivatives .
    • Optimization : Monitor reaction progress using TLC (Rf values ~0.5–0.8 for acrylamides) and adjust temperature (35–50°C) or stoichiometry (1:1.2 molar ratio of reactants) to improve yields (typically 60–70% for analogous compounds) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Key Techniques :

  • UV-Vis Spectroscopy : Confirm λmax for acrylamide absorption (~250–300 nm) .
  • IR Spectroscopy : Identify C≡N stretching (~2200 cm⁻¹) and C=O bands (~1650 cm⁻¹) .
  • NMR (1H/13C) : Verify substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm) and trans-configuration (J = 12–16 Hz for α,β-unsaturated protons) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ~260–270 for similar derivatives) .

Q. What is the solubility profile of this compound, and how does it influence experimental design?

  • Solubility :

SolventSolubility (mg/mL)Notes
DMSO>50Preferred for biological assays
THF~30Suitable for reactions
Water<1Avoid for stock solutions
  • Handling : Pre-dissolve in DMSO for in vitro studies (final DMSO <0.1% to avoid cytotoxicity) .

Advanced Research Questions

Q. How can researchers design experiments to assess structure-activity relationships (SAR) for bioactivity?

  • Approach :

  • Synthesize analogs with varied substituents (e.g., nitro, bromo, methoxy groups) on the phenyl ring (see ).
  • Test bioactivity (e.g., antifungal, anticancer) using standardized assays:
  • Antifungal : Agar diffusion (zone of inhibition) against Candida albicans (MIC ~10–50 µg/mL for active derivatives) .
  • Anticancer : Sulforhodamine B (SRB) assay (IC50 determination in cancer cell lines) .
    • Data Analysis : Correlate electronic (Hammett σ) or steric parameters of substituents with activity trends .

Q. What methodologies are recommended for evaluating in vitro cytotoxicity while minimizing artifacts?

  • SRB Assay Protocol :

Fix cells with trichloroacetic acid post-treatment.

Stain with sulforhodamine B (0.4% in 1% acetic acid).

Measure optical density at 564 nm; linear range: 1,000–50,000 cells/well .

  • Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin). Normalize data to protein content to avoid proliferation-related artifacts .

Q. How should contradictions in biological activity data across studies be addressed?

  • Case Example : Discrepancies in IC50 values may arise from:

  • Assay Variability : Standardize protocols (e.g., SRB vs. MTT assays yield different sensitivities) .
  • Cell Line Differences : Test multiple lines (e.g., adherent vs. suspension cultures) .
  • Compound Stability : Perform stability studies (HPLC monitoring over 24–72 hours in buffer/DMSO) to rule out degradation .

Methodological Considerations Table

AspectRecommendationReference
Synthesis Yield Optimize stoichiometry (1:1.2 acrylate:amine)
Cytotoxicity Assay Use SRB for adherent cells; MTT for suspensions
SAR Design Prioritize electron-withdrawing substituents

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